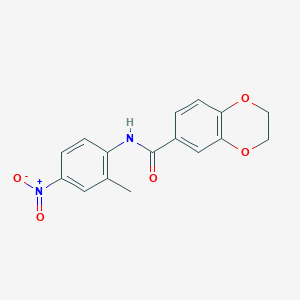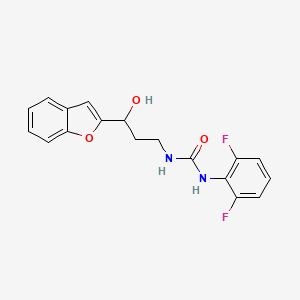
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is a synthetic organic compound that combines a benzofuran moiety with a difluorophenyl group through a urea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne or alkene under acidic or basic conditions.
Hydroxypropylation: The benzofuran derivative is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group.
Urea Formation: The final step involves the reaction of the hydroxypropyl benzofuran with 2,6-difluoroaniline in the presence of a carbodiimide coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the urea linkage.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This approach enhances yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The urea linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution with nucleophiles like thiols or amines.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted difluorophenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can intercalate with DNA or interact with protein active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-phenylurea: Lacks the difluorophenyl group, resulting in different binding properties and biological activities.
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-fluorophenyl)urea: Contains a single fluorine atom, which may alter its reactivity and interaction with molecular targets.
Uniqueness: 1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both the benzofuran and difluorophenyl groups, which confer distinct chemical and biological properties. The combination of these moieties enhances its potential as a versatile compound for various applications.
Propiedades
IUPAC Name |
1-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-(2,6-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c19-12-5-3-6-13(20)17(12)22-18(24)21-9-8-14(23)16-10-11-4-1-2-7-15(11)25-16/h1-7,10,14,23H,8-9H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBKAHVCDYGPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)NC3=C(C=CC=C3F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2513223.png)
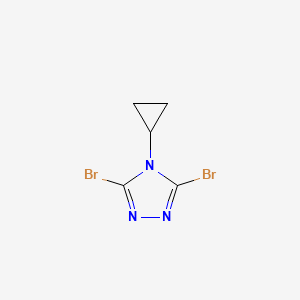
![(3-bromophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2513225.png)
![7-Azabicyclo[2.2.1]heptane-7-sulfonyl chloride](/img/structure/B2513226.png)
![2-[2-[5-[(1-Tert-butyl-5-chloro-6-oxopyridazin-4-yl)oxymethyl]pyridin-2-yl]oxyethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B2513227.png)
![2-(1H-indol-1-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one](/img/structure/B2513228.png)
![2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/new.no-structure.jpg)
![N-(4-chloro-2-fluorophenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2513234.png)
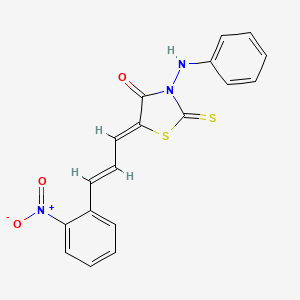
![2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B2513241.png)
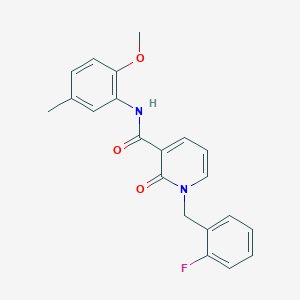
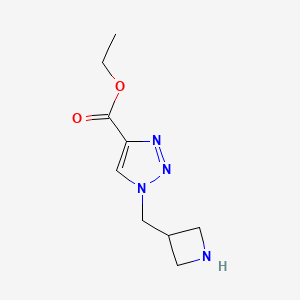
![3-[(4-chlorophenyl)methyl]-1-methyl-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2513244.png)
